molecular formula C11H10O3 B8682146 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8682146
M. Wt: 190.19 g/mol
InChI Key: LFOSWVOAEZLXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, which include a methyl group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenol derivatives and acetylacetone, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-cancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C11H10O3/c1-7-4-8(2-3-12)5-9-6-14-11(13)10(7)9/h3-5H,2,6H2,1H3

InChI Key

LFOSWVOAEZLXCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 5-bromo-7-methyl-2-benzofuran-1(3H)-one (27 mg, 0.12 mmol) and a stir bar was added allyl tri-n-butyltin (79 mg, 0.24 mmol), lithium chloride (15 mg, 0.36 mmol), palladium tetrakis (28 mg, 0.024 mmol), and toluene (4 mL). The reaction was sealed with a condensor, purged three times with nitrogen, and heated to reflux for 16 hours. LC showed good reaction at that point. The reaction was diluted with EtOAc, adsorbed onto silica gel, and purified by flash chromatography. Removal of solvent gave rise to (7-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde as a light yellow oil. LC/MS: (IE, m/z) (M+1)+=189.2.
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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